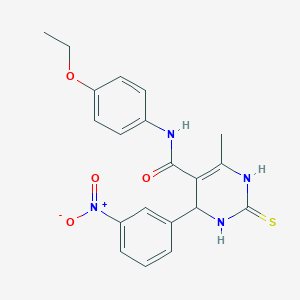
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound is a potent agonist of the cannabinoid receptors and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and play a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. By activating these receptors, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce pain and inflammation, protect against neuronal damage, and modulate immune function. Additionally, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been found to have a high affinity for the cannabinoid receptors, making it a potent and effective agonist.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is its potency and selectivity for the cannabinoid receptors. This compound has been found to be highly effective in preclinical studies, making it a valuable tool for studying the endocannabinoid system and its potential therapeutic properties. However, one of the limitations of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is its potential for abuse and dependence, which can complicate its use in scientific research.
Future Directions
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine. One potential area of research is the development of novel therapeutics based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine and its potential therapeutic applications. Finally, research is needed to better understand the risks and benefits of using 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine in scientific research and potential clinical settings.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine is a potent synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and conditions. While there are limitations to its use in scientific research, 1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Synthesis Methods
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 2,4,5-trimethylbenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.
Scientific Research Applications
1-(2-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic properties. This compound has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(2,4,5-trimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-13-17(3)19(14-16(15)2)22(26)24-11-9-23(10-12-24)21(25)18-7-5-6-8-20(18)27-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJBMQTHLLUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5087007.png)
![N-cyclobutyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087008.png)
![1-{[1-({6-[(2-cyclopentylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5087018.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087024.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087031.png)
![N-ethyl-3-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methoxybenzamide](/img/structure/B5087039.png)
![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazone]](/img/structure/B5087066.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B5087076.png)


![1-[3-(4-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5087105.png)
